molecular formula C30H33NO6 B11207498 Ethyl 4-((2-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Ethyl 4-((2-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11207498
M. Wt: 503.6 g/mol
InChI Key: MGFWLDGDACOSAE-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroisoquinoline moiety, and an ethyl benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: The initial step involves the synthesis of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzoyl Group: The next step involves the acylation of the tetrahydroisoquinoline core with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles like halides or amines replace existing substituents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halides (e.g., bromine, chlorine), amines, thiols.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or aminated derivatives.

    Hydrolysis: Carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 4-((2-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes. For example, it could inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Ethyl 4-((2-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can be compared with other similar compounds:

  • Similar Compounds

    • This compound.
    • This compound.
    • This compound.
  • Uniqueness: : The presence of the tetrahydroisoquinoline core and the specific substitution pattern confer unique biological activities and chemical reactivity to this compound, distinguishing it from other compounds with similar structures.

Properties

Molecular Formula

C30H33NO6

Molecular Weight

503.6 g/mol

IUPAC Name

ethyl 4-[[2-(3,4-dimethylbenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C30H33NO6/c1-6-36-30(33)21-9-11-24(12-10-21)37-18-26-25-17-28(35-5)27(34-4)16-22(25)13-14-31(26)29(32)23-8-7-19(2)20(3)15-23/h7-12,15-17,26H,6,13-14,18H2,1-5H3

InChI Key

MGFWLDGDACOSAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=C(C=C4)C)C)OC)OC

Origin of Product

United States

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